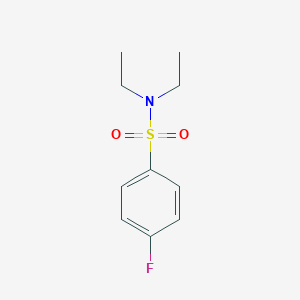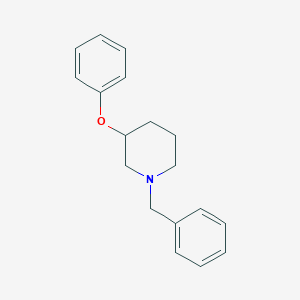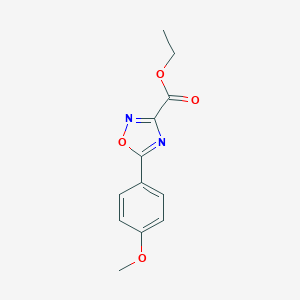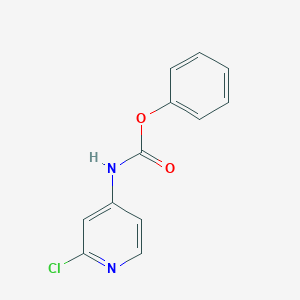![molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3](/img/structure/B180969.png)
4-[(E)-2-quinolin-8-ylethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-quinolin-8-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QEA is a fluorescent probe that has been used for the detection of metal ions, such as copper and zinc, in biological systems.
作用机制
4-[(E)-2-quinolin-8-ylethenyl]aniline works by binding with copper and zinc ions through its quinoline moiety. The resulting complex emits a fluorescent signal, which can be detected using various techniques, such as fluorescence microscopy and spectroscopy. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have high selectivity and sensitivity towards copper and zinc ions, making it an ideal probe for the detection of these ions in biological and environmental samples.
生化和生理效应
4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have minimal toxicity towards living cells and tissues. It has been used for the detection of copper and zinc ions in various biological samples, including living cells and tissues, without causing any adverse effects. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil, without causing any significant environmental impact.
实验室实验的优点和局限性
4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of copper and zinc ions. It has minimal toxicity towards living cells and tissues, making it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been shown to have good photostability, which allows for long-term imaging experiments. However, 4-[(E)-2-quinolin-8-ylethenyl]aniline has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in some biological and environmental samples.
未来方向
There are several future directions for the use of 4-[(E)-2-quinolin-8-ylethenyl]aniline. One potential application is in the development of new diagnostic tools for the detection of copper and zinc ions in biological samples. 4-[(E)-2-quinolin-8-ylethenyl]aniline could also be used in the development of new therapeutics for diseases that involve copper and zinc ion dysregulation, such as Alzheimer's disease. Additionally, 4-[(E)-2-quinolin-8-ylethenyl]aniline could be used in the development of new environmental monitoring tools for the detection of copper and zinc ions in water and soil samples.
Conclusion:
In conclusion, 4-[(E)-2-quinolin-8-ylethenyl]aniline is a highly sensitive and selective fluorescent probe for the detection of copper and zinc ions in biological and environmental samples. Its minimal toxicity towards living cells and tissues makes it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages and limitations for lab experiments, and there are several future directions for its use in various fields.
合成方法
The synthesis of 4-[(E)-2-quinolin-8-ylethenyl]aniline involves the reaction of 8-hydroxyquinoline with aniline in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 4-[(E)-2-quinolin-8-ylethenyl]aniline. The overall yield of this synthesis is around 60%.
科学研究应用
4-[(E)-2-quinolin-8-ylethenyl]aniline has been extensively used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind with copper and zinc ions, which are essential for various biological processes. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been used for the detection of copper and zinc ions in living cells, tissues, and even in vivo. It has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil.
属性
CAS 编号 |
54-01-3 |
|---|---|
产品名称 |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
InChI 键 |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
其他 CAS 编号 |
54-01-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)







![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)